REACTION_CXSMILES
|
C(N1C[C:8](=O)[N:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][C:5]1=[O:14])(C)C.Cl.[P:16]([OH:19])([OH:18])[OH:17].C=[O:21]>O>[CH:11]([N:7]([CH2:8][P:16]([OH:19])([OH:18])=[O:17])[CH2:6][C:5]([OH:14])=[O:21])([CH3:12])[CH3:13]
|
Name
|
1,4-diisopropyl-2,5-diketopiperazine
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(CN(C(C1)=O)C(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml 3-necked flask was equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 104°-105° C. for 17 hours
|
Duration
|
17 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC(=O)O)CP(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |